molecular formula C8H4Br2N2 B1339624 2,4-Dibromoquinazoline CAS No. 872998-61-3

2,4-Dibromoquinazoline

Cat. No.: B1339624
CAS No.: 872998-61-3
M. Wt: 287.94 g/mol
InChI Key: CDBAGRHVFMGOON-UHFFFAOYSA-N
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Description

2,4-Dibromoquinazoline is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms.

Preparation Methods

The synthesis of 2,4-Dibromoquinazoline typically involves the bromination of quinazoline derivatives. One common method includes the reaction of quinazoline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Dibromoquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4-Dibromoquinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2,4-Dibromoquinazoline can be compared with other quinazoline derivatives, such as:

    2,4-Dichloroquinazoline: Similar in structure but with chlorine atoms instead of bromine, it exhibits different reactivity and biological activities.

    2,4-Difluoroquinazoline:

    2,4-Diiodoquinazoline:

The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, making it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

2,4-dibromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBAGRHVFMGOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470070
Record name 2,4-dibromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872998-61-3
Record name 2,4-dibromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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